molecular formula C14H14BrNO2S2 B2836662 1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine CAS No. 2191402-62-5

1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine

Cat. No.: B2836662
CAS No.: 2191402-62-5
M. Wt: 372.3
InChI Key: USRHCEVSZSGSEJ-UHFFFAOYSA-N
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Description

1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine is a useful research compound. Its molecular formula is C14H14BrNO2S2 and its molecular weight is 372.3. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine is involved in enantioselective synthesis. For instance, Zhou et al. (2011) developed an enantioselective bromoaminocyclization of unsaturated sulfonamides using an amino-thiocarbamate catalyst, leading to enantioenriched pyrrolidines with high yield and enantiomeric excess (Zhou, Chen, Tan, & Yeung, 2011).

Antibacterial Activity

Compounds related to this compound show promising antibacterial activity. Bogdanowicz et al. (2013) synthesized novel 4-pyrrolidin-3-cyanopyridine derivatives with significant antimicrobial activity against a variety of bacteria (Bogdanowicz et al., 2013).

Drug Discovery and Development

This compound has applications in drug discovery, particularly as inverse agonists for certain receptors. Duan et al. (2019) identified phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists. This discovery has implications in treating various diseases, including autoimmune disorders (Duan et al., 2019).

Synthesis of Anticancer Agents

The compound is also used in the synthesis of potential anticancer agents. Redda and Gangapuram (2007) reported the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines with anticancer activities (Redda & Gangapuram, 2007).

Material Science Applications

In material science, this compound contributes to the development of novel materials. For instance, Liu et al. (2013) synthesized soluble fluorinated polyamides containing pyridine and sulfone moieties, demonstrating applications in high-performance materials (Liu et al., 2013).

Catalysis

It is also significant in catalysis, as demonstrated by Llamas et al. (2006), who developed a protocol for the enantioselective catalytic 1,3-dipolar cycloaddition of azomethine ylides with aryl vinyl sulfones (Llamas, Gómez Arrayás, & Carretero, 2006).

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-3-thiophen-2-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S2/c15-12-3-5-13(6-4-12)20(17,18)16-8-7-11(10-16)14-2-1-9-19-14/h1-6,9,11H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRHCEVSZSGSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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